

# Application Notes and Protocols for EPZ030456 (GSK3368715) in Xenograft Models of Cancer

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## Compound of Interest

Compound Name: EPZ030456

Cat. No.: B15585474

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## Introduction

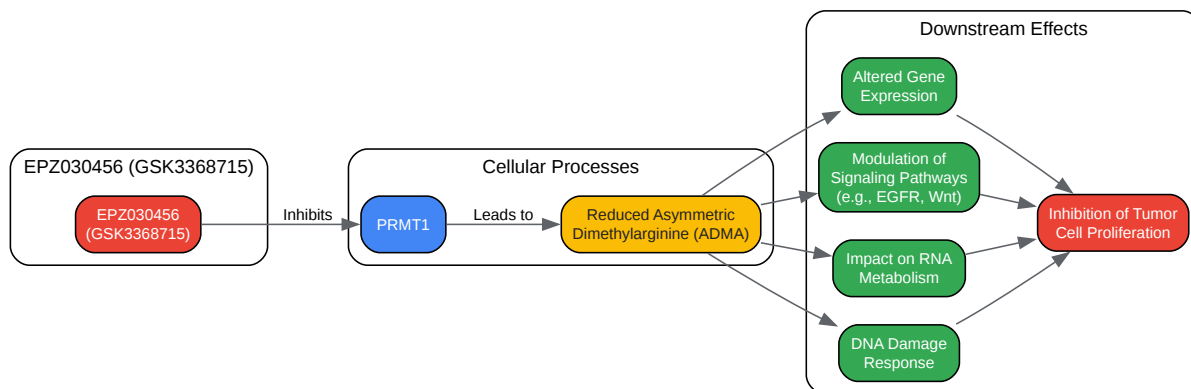
**EPZ030456**, also known as GSK3368715 and EPZ019997, is a potent and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] PRMT1 is the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, cellular signaling, and protein function.[2][3] Dysregulation and overexpression of PRMT1 have been implicated in the pathogenesis of various solid and hematopoietic cancers, making it an attractive therapeutic target.[1][2] These application notes provide a comprehensive overview of the use of **EPZ030456** (GSK3368715) in preclinical xenograft models of cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

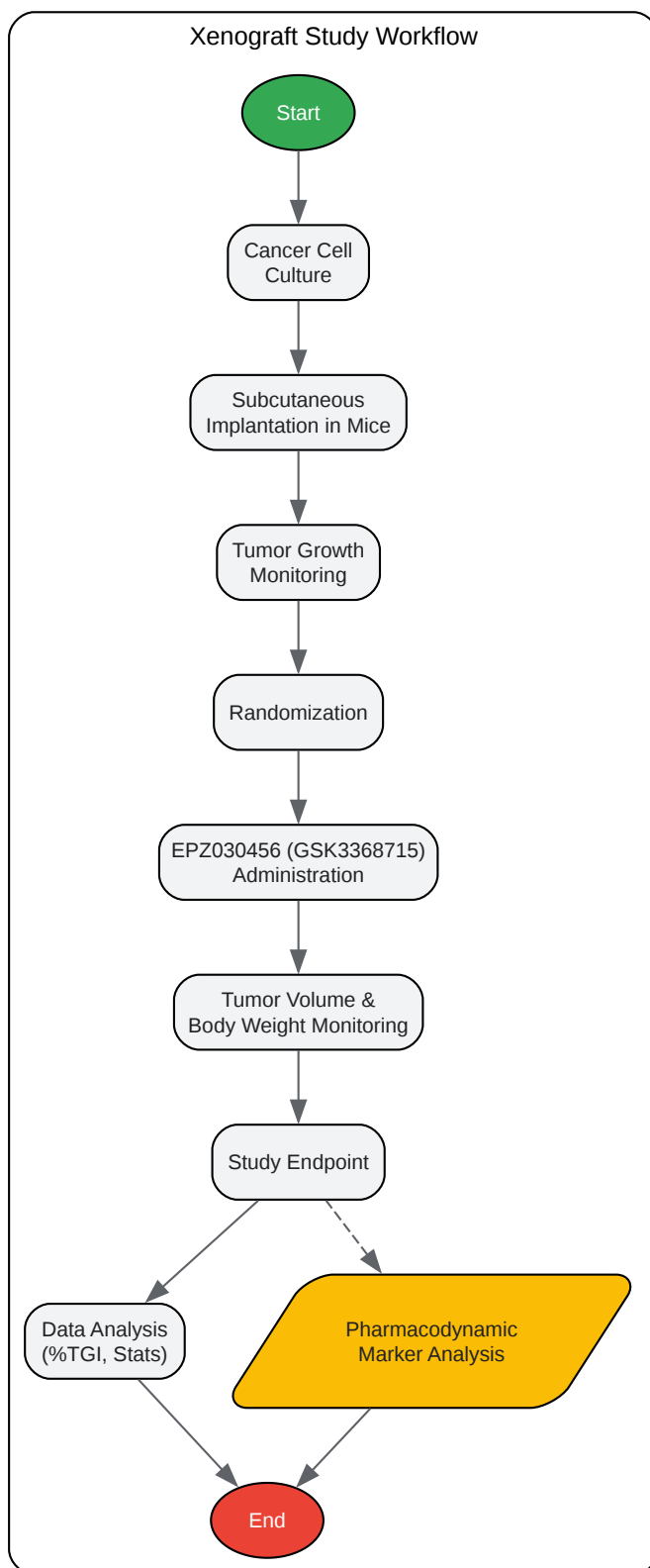
## Mechanism of Action

**EPZ030456** (GSK3368715) is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, with high potency for PRMT1.[2][4] By binding to the substrate-binding pocket of PRMT1, it prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins.[3][4] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5] The anti-tumor effects of **EPZ030456** (GSK3368715) are mediated through the modulation of key signaling pathways and cellular processes that are often dysregulated in cancer.[2]

## Signaling Pathways Modulated by **EPZ030456** (**GSK3368715**)

Inhibition of PRMT1 by **EPZ030456** (**GSK3368715**) impacts several critical signaling pathways involved in cancer progression.





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